molecular formula C10H6BrN5O2 B15006852 4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B15006852
M. Wt: 308.09 g/mol
InChI Key: KXQAQLUVWKZZBJ-UHFFFAOYSA-N
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Description

4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings These structures are known for their versatility in medicinal chemistry and materials science due to their unique electronic properties and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzohydrazide with cyanogen bromide to form the 1,2,4-oxadiazole ring, followed by further cyclization with appropriate reagents to form the 1,2,5-oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application but often involve inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to the combination of two oxadiazole rings, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C10H6BrN5O2

Molecular Weight

308.09 g/mol

IUPAC Name

4-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C10H6BrN5O2/c11-6-3-1-5(2-4-6)10-13-9(16-17-10)7-8(12)15-18-14-7/h1-4H,(H2,12,15)

InChI Key

KXQAQLUVWKZZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=NON=C3N)Br

Origin of Product

United States

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